Isobutyl 2-(4-chloro-2-methylphenoxy)propionate
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Overview
Description
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propanoic acid.
Reduction: Formation of isobutyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate: Known for its unique ester functional group and chlorinated aromatic ring.
Isobutyl 2-(4-chloro-2-methylphenoxy)propanol: A reduced form with an alcohol group instead of an ester.
2-(4-chloro-2-methylphenoxy)propanoic acid: An oxidized form with a carboxylic acid group
Uniqueness
This compound stands out due to its specific ester structure, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
97190-15-3 |
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Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3 |
InChI Key |
RMPYJRQOSTUDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
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